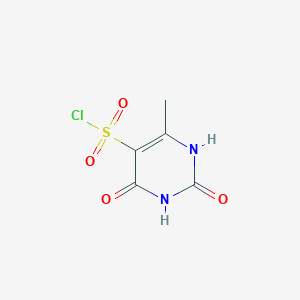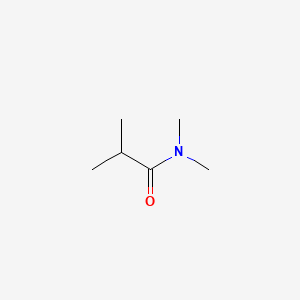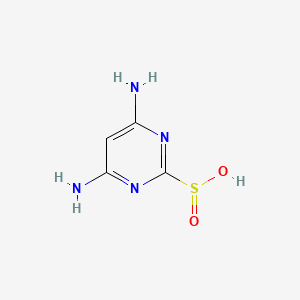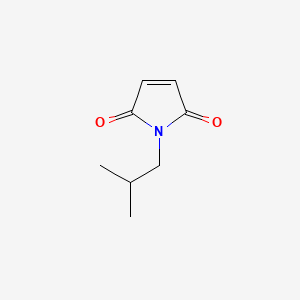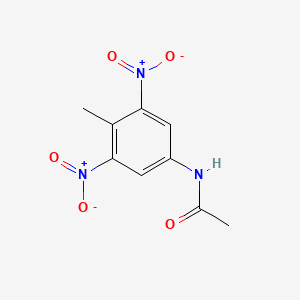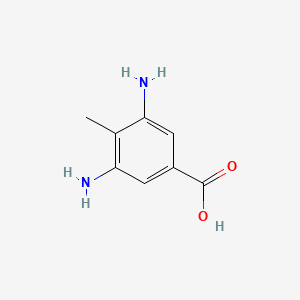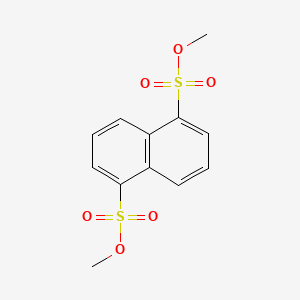![molecular formula C17H16N2O6 B1361665 Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate CAS No. 1033463-24-9](/img/structure/B1361665.png)
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, or MA2NB, is an organic compound with a wide range of scientific applications. It is an acyl amide that has been used in the synthesis of a variety of compounds with diverse biological activities. This compound has been studied extensively due to its potential therapeutic and industrial applications.
Scientific Research Applications
Spectroscopic Analysis
This compound is utilized in spectroscopic methods for the determination of phosgene, a toxic industrial chemical compound. The specific structure of Methyl 4-acetamido-2-((4-nitrobenzyl)oxy)benzoate allows it to react with phosgene, which can be quantitatively measured using spectroscopy .
Alkylating Agent Detection
Due to its reactivity, this compound is also employed in tests for alkylating agents . These are chemicals that can transfer alkyl groups to DNA and proteins, leading to significant biological effects, which makes their detection crucial in various research fields .
Prodrug Design
In the realm of medicinal chemistry, such compounds are explored as prodrugs . They can be designed to release active pharmaceutical ingredients upon reduction of the nitro group, which can be triggered in targeted environments like tumor sites .
Enzyme-Prodrug Therapy
The compound’s ability to release active agents upon reduction makes it a candidate for tumor-directed enzyme-prodrug therapy . This approach aims to achieve localized drug activation and minimize systemic toxicity .
properties
IUPAC Name |
methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKWVVZWXRENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

